Thermodynamic Stability Superiority of 2-Methylanthracene Over 1- and 9-Methylanthracene Isomers
Quantum chemical calculations demonstrate that 2-methylanthracene exhibits significantly greater thermodynamic stability than its 1- and 9-methyl positional isomers. Relative to the nearly isoenergetic 1- and 9-methylanthracene isomers, 2-methylanthracene is approximately 8 kJ/mol more stable [1]. The 1- and 2-isomers are together approximately 15 kJ/mol more stable than the 9-methylanthracene isomer [1]. This stability hierarchy has direct implications for predicting isomer distributions in high-temperature processes such as pyrolysis and combustion.
| Evidence Dimension | Relative thermodynamic stability (calculated enthalpy difference) |
|---|---|
| Target Compound Data | 2-Methylanthracene: ~8 kJ/mol more stable than 1- and 9-isomers |
| Comparator Or Baseline | 1-Methylanthracene and 9-Methylanthracene: ~15 kJ/mol less stable than 2-isomer (for 9-isomer); nearly isoenergetic with each other |
| Quantified Difference | 2MA is ~8 kJ/mol more stable than 1MA and 9MA; 1MA and 2MA are ~15 kJ/mol more stable than 9MA |
| Conditions | Quantum chemical calculations (B3LYP functional level) |
Why This Matters
The 8 kJ/mol stability advantage of 2-methylanthracene over other isomers makes it the preferred reference standard for thermochemical modeling and for predicting methylanthracene isomer distribution in geochemical or pyrolytic processes.
- [1] Notario, R., Roux, M. V., & Liebman, J. F. (2006). Thermochemistry of some alkylsubstituted anthracenes. The Journal of Chemical Thermodynamics, 38(7), 925–932. View Source
